

O-Demethylmetoprolol CAS number and chemical identifiers

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Compound of Interest

Compound Name: **O-Demethylmetoprolol**

Cat. No.: **B022154**

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O-Demethylmetoprolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylmetoprolol is a primary active metabolite of the widely prescribed beta-blocker, metoprolol. Its formation, mediated predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, is a critical factor in the pharmacokinetic and pharmacodynamic profile of metoprolol. This technical guide provides an in-depth overview of **O-Demethylmetoprolol**, encompassing its chemical identity, metabolic pathways, and analytical and synthetic methodologies. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and working with this significant metabolite.

Chemical Identity and Properties

O-Demethylmetoprolol, also known as H 105/22 or SL 80-0088, is a pharmacologically active compound.^[1] While it is 5 to 10 times less potent than its parent drug, metoprolol, its contribution to the overall therapeutic and potential side effects of metoprolol is an area of active research.^[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for **O-Demethylmetoprolol** is provided in the table below, facilitating its unambiguous identification in literature and databases.

Identifier	Value
CAS Number	62572-94-5 [2] [3] [4]
IUPAC Name	1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol [1]
InChI	InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 [1] [2]
InChIKey	CUKXSBOAIJILRY-UHFFFAOYSA-N [1] [2]
SMILES	CC(C)NCC(COC1=CC=C(C=C1)CCO)O [1]
Molecular Formula	C14H23NO3 [1] [2] [3]
Molecular Weight	253.34 g/mol [1] [3]

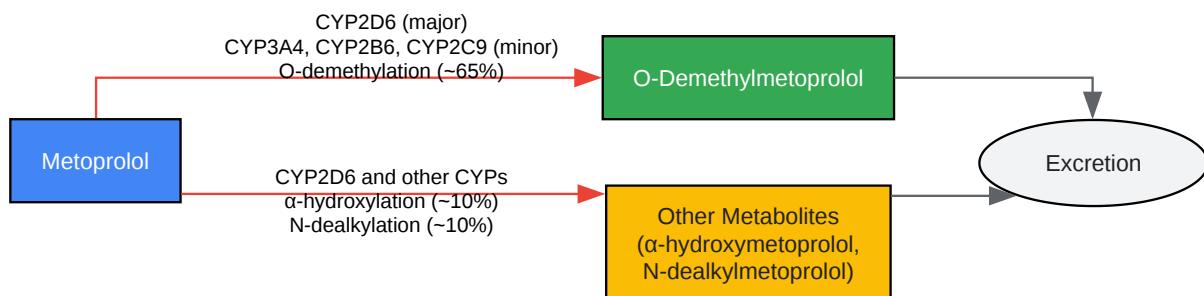
Physicochemical Properties

The key physicochemical properties of **O-Demethylmetoprolol** are summarized below.

Property	Value
Appearance	White to Off-White Solid [3]
Melting Point	70-72 °C [3]
Solubility	Soluble in Chloroform and Methanol [2]

Metabolic Pathway of Metoprolol to O-Demethylmetoprolol

Metoprolol undergoes extensive metabolism in the liver, with O-demethylation being one of the major pathways, accounting for approximately 65% of its metabolism.[2] This process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] However, other CYP isoforms, including CYP3A4, CYP2B6, and CYP2C9, also contribute to a lesser extent.[1] The metabolic pathway is depicted in the diagram below.



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Metabolism of Metoprolol to **O-Demethylmetoprolol**.

Experimental Protocols

Analytical Method for Quantification in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of metoprolol and its metabolites, including **O-Demethylmetoprolol**, in human plasma has been established.[5]

3.1.1. Sample Preparation

- To 50 μ L of human plasma, add an internal standard.
- Perform liquid-liquid extraction using ethyl acetate.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase for injection.

3.1.2. Chromatographic Conditions

- Column: Luna CN column[5]
- Mobile Phase: Isocratic mixture of distilled water and methanol containing 0.1% formic acid (60:40, v/v)[5]
- Flow Rate: 0.3 mL/min[5]
- Injection Volume: 10 μ L
- Run Time: 3.0 min[5]

3.1.3. Mass Spectrometric Detection

- Ionization Mode: Electrospray Ionization (ESI), Positive[5]
- Detection: Multiple Reaction Monitoring (MRM)

3.1.4. Quantitative Data

Parameter	O-Demethylmetoprolol	Reference
Linear Range	2-500 ng/mL	[5]
Lower Limit of Quantification (LLOQ)	2 ng/mL	[5]
Precision (CV%)	$\leq 13.2\%$	[5]
Accuracy	89.1-110%	[5]

Synthesis of O-Demethylmetoprolol

A common synthetic route to **O-Demethylmetoprolol** involves the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[6]

3.2.1. Step 1: Formation of the Epoxide

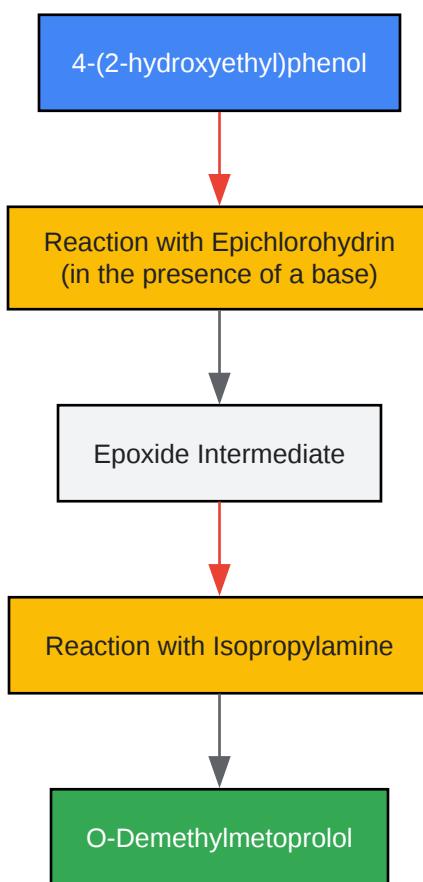
- Dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent.
- Add a base, such as sodium hydroxide, to form the phenoxide.

- React the phenoxide with (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[6]

3.2.2. Step 2: Amination

- React the epoxide intermediate with isopropylamine to open the epoxide ring.
- The reaction yields **O-Demethylmetoprolol**.[6]

The workflow for the synthesis is illustrated below.



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Synthetic workflow for **O-Demethylmetoprolol**.

Conclusion

O-Demethylmetoprolol is a key metabolite in the disposition of metoprolol. A thorough understanding of its chemical properties, metabolic formation, and methods for its analysis and synthesis is essential for researchers and professionals in the fields of pharmacology,

medicinal chemistry, and drug development. This guide provides a foundational resource to support further investigation into the role of **O-Demethylmetoprolol** in the clinical effects of metoprolol and the development of new therapeutic agents.

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